
4-(2-Bromo-3-methoxyphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-3-methoxyphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3-methoxyphenyl)morpholine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxyphenylmorpholine. The reaction typically proceeds as follows:
-
Bromination: : 3-Methoxyphenylmorpholine is treated with bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures (0°C to room temperature). The reaction yields this compound as the major product.
-
Cyclization: : Another approach involves the cyclization of 2-bromo-3-methoxyphenylamine with ethylene oxide in the presence of a base, such as potassium carbonate, to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-3-methoxyphenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of de-brominated or hydroxylated derivatives.
Scientific Research Applications
4-(2-Bromo-3-methoxyphenyl)morpholine has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-3-methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The morpholine ring provides structural stability and enhances the compound’s solubility in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromo-4-methoxyphenyl)morpholine: Similar structure with the methoxy group at a different position.
4-(2-Chloro-3-methoxyphenyl)morpholine: Similar structure with a chlorine atom instead of bromine.
4-(2-Bromo-3-hydroxyphenyl)morpholine: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(2-Bromo-3-methoxyphenyl)morpholine is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and interaction with biological targets. The presence of the morpholine ring further enhances its versatility in various applications.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-(2-bromo-3-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-10-4-2-3-9(11(10)12)13-5-7-15-8-6-13/h2-4H,5-8H2,1H3 |
InChI Key |
YXKWZEHVWYDNHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Br)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








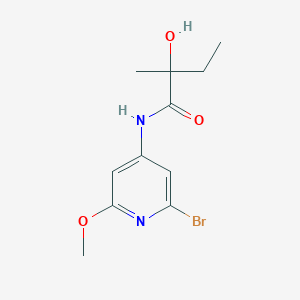
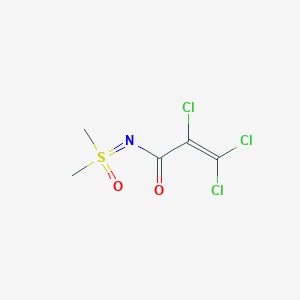
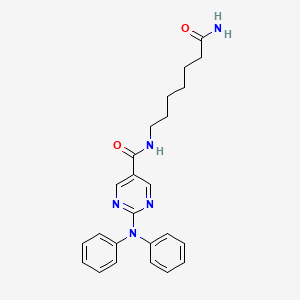

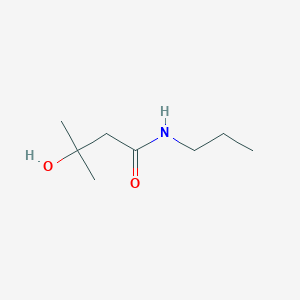
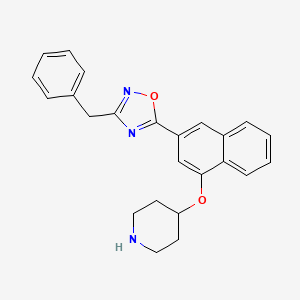
![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

